

Application Notes and Protocols for Two-Photon Microscopy with Realon Protein

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Compound of Interest

Compound Name:	realon
CAS No.:	139638-68-9
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Two-photon microscopy is a powerful fluorescence imaging technique that offers significant advantages for deep-tissue and in vivo imaging, including reduced phototoxicity, less scattering of excitation light, and intrinsic optical sectioning.^{[1][2][3][4][5]} This document provides detailed application notes and protocols for the use of **Realon**, a novel fluorescent protein, in two-photon microscopy. These guidelines are intended for researchers, scientists, and drug development professionals seeking to leverage the benefits of two-photon imaging for studying cellular and molecular processes in complex biological systems. The protocols provided herein cover sample preparation, imaging parameters, and data analysis for optimal use of **Realon**.

Realon Protein: A Hypothetical Fluorescent Marker for Two-Photon Imaging

For the purposes of these application notes, "**Realon**" is a hypothetical, genetically encoded fluorescent protein engineered for superior performance in two-photon microscopy. Its

properties are designed to be representative of a high-performance fluorescent protein suitable for deep-tissue and long-term in vivo imaging.

Quantitative Data

The photophysical properties of **Realon** make it an excellent candidate for two-photon microscopy applications. A summary of its key quantitative parameters is provided in the tables below.

Table 1: Photophysical Properties of **Realon**

Property	Value
One-Photon Excitation Maximum	590 nm
One-Photon Emission Maximum	610 nm
Two-Photon Excitation Maximum	1100 nm
Quantum Yield	0.75
Molar Extinction Coefficient	110,000 M ⁻¹ cm ⁻¹
Brightness (EC x QY)	82.5
Photostability	High

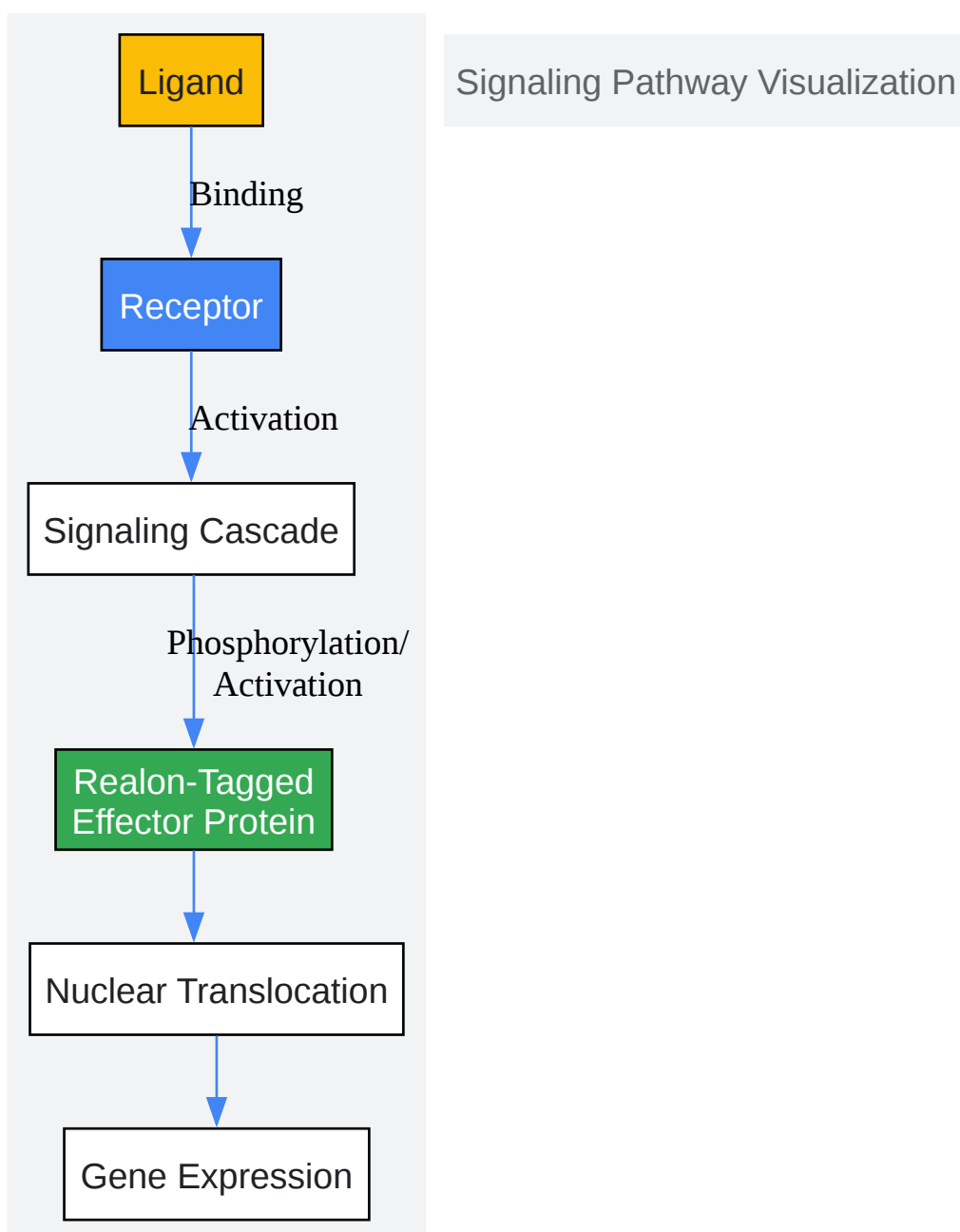
Table 2: Two-Photon Microscopy Parameters for **Realon**

Parameter	Value	Reference
Optimal Two-Photon Excitation Wavelength	1100 nm	[3]
Two-Photon Action Cross-Section (σ_2)	150 GM	[2]
Recommended Laser Power at Sample	5 - 50 mW	[1]
Pixel Dwell Time	1 - 10 μ s	
Frame Averaging	2 - 4 frames	

Note: GM stands for Goeppert-Mayer units.

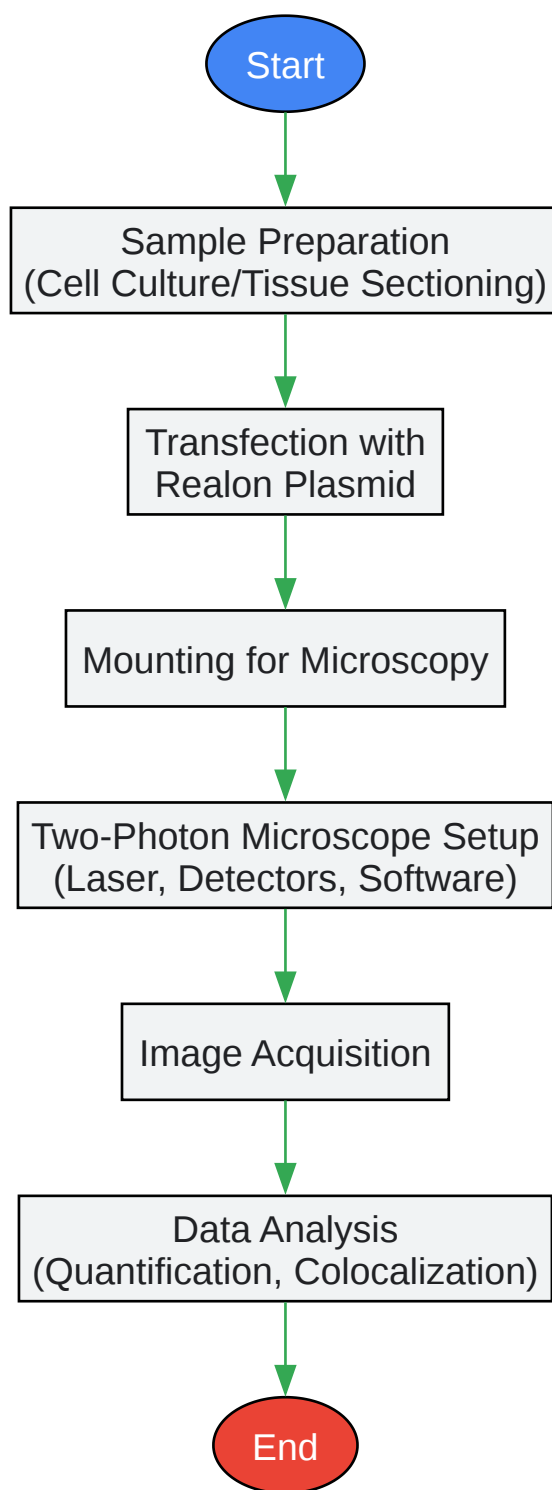
Signaling Pathway and Experimental Workflow

The following diagrams illustrate a representative signaling pathway that can be studied using **Realon** and a general experimental workflow for two-photon imaging.



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Caption: A diagram illustrating a generic signaling pathway where **Realon** is fused to an effector protein to visualize its translocation to the nucleus upon pathway activation.



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Caption: A flowchart outlining the general experimental workflow for two-photon microscopy using the **Realon** protein.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments using **Realon** in two-photon microscopy.

Protocol 1: Plasmid Transfection for **Realon** Expression in Cultured Cells

Objective: To transiently express **Realon** or a **Realon**-fusion protein in cultured mammalian cells for subsequent two-photon imaging.

Materials:

- Plasmid DNA encoding **Realon** or **Realon**-fusion protein
- Mammalian cell line of interest (e.g., HEK293, HeLa, primary neurons)
- Cell culture medium and supplements
- Transfection reagent (e.g., Lipofectamine 3000, FuGENE HD)
- Phosphate-buffered saline (PBS)
- Coverslips or imaging dishes suitable for microscopy^[6]

Procedure:

- Cell Seeding: The day before transfection, seed cells onto glass-bottom dishes or coverslips at a density that will result in 70-90% confluency on the day of transfection.
- Transfection Complex Preparation:
 - Dilute the **Realon** plasmid DNA in a serum-free medium.
 - In a separate tube, dilute the transfection reagent in a serum-free medium.
 - Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

- Transfection: Add the transfection complexes dropwise to the cells. Gently rock the dish to ensure even distribution.
- Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours to allow for protein expression.
- Verification of Expression: Prior to two-photon imaging, verify the expression of **Realon** using a standard epifluorescence microscope.
- Imaging: The cells are now ready for live-cell two-photon imaging. For fixed-cell imaging, proceed to Protocol 2.

Protocol 2: Immunofluorescence Staining of Fixed Cells Expressing **Realon**

Objective: To fix cells expressing **Realon** and perform immunofluorescence staining for colocalization studies.

Materials:

- Cells expressing **Realon** (from Protocol 1)
- 4% Paraformaldehyde (PFA) in PBS
- 0.1% Triton X-100 in PBS (for permeabilization)
- Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
- Primary antibody against the protein of interest
- Secondary antibody conjugated to a spectrally distinct fluorophore
- Mounting medium with antifade reagent[7]

Procedure:

- Fixation:
 - Gently wash the cells with PBS.

- Fix the cells with 4% PFA for 15 minutes at room temperature.[\[6\]](#)[\[7\]](#)
- Wash the cells three times with PBS.
- Permeabilization (if required for intracellular targets):
 - Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes.
 - Wash the cells three times with PBS.
- Blocking:
 - Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.[\[7\]](#)
- Primary Antibody Incubation:
 - Dilute the primary antibody in the blocking buffer.
 - Incubate the cells with the primary antibody solution overnight at 4°C.
- Secondary Antibody Incubation:
 - Wash the cells three times with PBS.
 - Dilute the fluorescently labeled secondary antibody in the blocking buffer.
 - Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
- Mounting:
 - Wash the cells three times with PBS.
 - Mount the coverslip onto a microscope slide using an antifade mounting medium.[\[7\]](#)
 - Seal the coverslip with nail polish and allow it to dry.
- Imaging: The sample is now ready for two-photon microscopy.

Protocol 3: Two-Photon Imaging of **Realon** in Live or Fixed Samples

Objective: To acquire high-resolution, three-dimensional images of **Realon**-expressing samples using a two-photon microscope.

Materials:

- Prepared sample (from Protocol 1 or 2)
- Two-photon laser scanning microscope equipped with a tunable femtosecond laser (e.g., Ti:Sapphire laser).[4]
- High numerical aperture (NA) objective lens (water or oil immersion)
- Non-descanned detectors (NDDs) or photomultiplier tubes (PMTs)[8]

Procedure:

- Microscope Startup:
 - Turn on the microscope components, including the laser, detectors, and control computer.
 - Allow the laser to warm up for at least 30 minutes to ensure stable output power.
- Sample Mounting:
 - Mount the sample on the microscope stage.
 - Apply immersion medium (water or oil) to the objective lens if required.
- Locating the Region of Interest (ROI):
 - Using the microscope's eyepieces or a low-power scan, locate the cells or tissue region expressing **Realon**.
- Setting Imaging Parameters:
 - Excitation Wavelength: Tune the laser to the optimal two-photon excitation wavelength for **Realon** (approximately 1100 nm).

- Laser Power: Start with low laser power and gradually increase it to achieve a good signal-to-noise ratio while minimizing photobleaching.[1] Typical power at the sample ranges from 5 to 50 mW.
- Detector Settings: Adjust the gain and offset of the PMTs to optimize signal detection without saturation.
- Scan Parameters: Set the pixel dwell time, image resolution (e.g., 512x512 or 1024x1024 pixels), and frame averaging to achieve the desired image quality and acquisition speed.
- Image Acquisition:
 - 2D Imaging: Acquire single-plane images of the ROI.
 - 3D Imaging (Z-stack): Define the top and bottom of the desired volume and the step size between slices to acquire a Z-stack.
 - 4D Imaging (Time-lapse): For live-cell imaging, set the time interval between acquisitions to capture dynamic processes.
- Data Saving: Save the acquired images in a suitable format (e.g., TIFF, OME-TIFF) that retains metadata.
- Microscope Shutdown:
 - Reduce the laser power to a minimum and turn it off.
 - Clean the objective lens.
 - Shut down the microscope components.

Applications in Drug Development

The use of **Realon** with two-photon microscopy offers several advantages for drug discovery and development:

- High-Throughput Screening: The ability to image deep within tissues and in vivo allows for more physiologically relevant screening of drug candidates.[9][10]

- **Target Engagement Studies:** By fusing **Realon** to a drug target, researchers can visualize drug-target interactions in real-time within a cellular or tissue context.[11][12]
- **Pharmacokinetic and Pharmacodynamic (PK/PD) Studies:** In vivo imaging with **Realon** can provide insights into the distribution and efficacy of a drug over time.
- **Toxicity Studies:** Two-photon microscopy can be used to monitor cellular and tissue-level responses to drug candidates, helping to identify potential toxicity early in the development process.

Troubleshooting

Problem	Possible Cause	Solution
No or Weak Fluorescence Signal	- Low expression of Realon- Incorrect excitation wavelength- Laser power too low	- Optimize transfection protocol- Confirm the two-photon excitation peak of Realon- Gradually increase laser power
Rapid Photobleaching	- Laser power is too high- Excessive exposure time	- Reduce laser power to the minimum required for a good signal- Decrease pixel dwell time or reduce the number of scans
High Background Noise	- Detector gain is too high- Autofluorescence from sample or medium	- Reduce PMT gain- Use a medium with low autofluorescence- Optimize emission filters
Poor Image Resolution	- Incorrect objective lens- Sample movement	- Use a high NA objective- Ensure the sample is securely mounted

By following these application notes and protocols, researchers can effectively utilize the hypothetical **Realon** protein for advanced cellular and deep-tissue imaging with two-photon microscopy, facilitating new discoveries in basic research and accelerating the drug development pipeline.

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- To cite this document: BenchChem. [Application Notes and Protocols for Two-Photon Microscopy with Realon Protein]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1178285/docs#application-notes-and-protocols-for-two-photon-microscopy-with-realon-protein\]](https://www.benchchem.com/product/b1178285/docs#application-notes-and-protocols-for-two-photon-microscopy-with-realon-protein)

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